
HS-Peg9-CH2CH2cooh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its ability to connect two different ligands, one for an E3 ubiquitin ligase and the other for a target protein, facilitating the selective degradation of target proteins via the ubiquitin-proteasome system.
准备方法
Synthetic Routes and Reaction Conditions
HS-Peg9-CH2CH2cooh is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and propionic acidThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is crucial for its application in research and development.
化学反应分析
Types of Reactions
HS-Peg9-CH2CH2cooh undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Disulfide-linked PEG derivatives.
Reduction: Free thiol-PEG derivatives.
Substitution: Alkylated or acylated PEG derivatives.
科学研究应用
HS-Peg9-CH2CH2cooh is widely used in scientific research, particularly in the following fields:
Chemistry: As a linker in the synthesis of PROTACs, enabling the study of protein degradation pathways.
Biology: In bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: In drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: In the development of advanced materials and nanotechnology applications
作用机制
HS-Peg9-CH2CH2cooh functions as a linker in PROTACs, facilitating the recruitment of target proteins to E3 ubiquitin ligases. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG moiety provides flexibility and solubility, enhancing the overall efficacy of the PROTAC molecule .
相似化合物的比较
Similar Compounds
HS-Peg8-CH2CH2cooh: Similar structure with one less ethylene glycol unit.
HS-Peg10-CH2CH2cooh: Similar structure with one more ethylene glycol unit.
HS-Peg9-CH2CH2NH2: Similar structure but with an amine group instead of a carboxylic acid group.
Uniqueness
HS-Peg9-CH2CH2cooh is unique due to its optimal length and functional groups, providing a balance between flexibility and stability. This makes it particularly effective in forming stable and functional PROTACs compared to its shorter or longer counterparts .
生物活性
HS-Peg9-CH2CH2COOH, also known as Thiol-PEG9-propionic acid, is a polyethylene glycol (PEG) -based compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are innovative therapeutic agents designed to selectively degrade target proteins, offering a novel approach to drug development, particularly in oncology and other therapeutic areas.
Chemical Structure and Properties
This compound features a thiol group that facilitates conjugation to various biomolecules. The PEG chain enhances the compound's solubility and biocompatibility, making it suitable for biomedical applications. Its structure can be summarized as follows:
- Chemical Formula : C₁₃H₂₅O₄S
- Molecular Weight : 273.4 g/mol
- Functional Groups : Thiol (-SH), Carboxylic acid (-COOH)
The primary biological activity of this compound lies in its role as a linker for PROTACs. By connecting a target ligand to an E3 ligase ligand, it facilitates the ubiquitination and subsequent degradation of specific proteins within cells. This mechanism is particularly advantageous for targeting proteins that are traditionally considered "undruggable" by conventional small molecules.
Biological Activity Data
The biological activity of this compound has been characterized through various studies. Below is a summary of key findings:
Parameter | Value |
---|---|
IC₅₀ (Half-maximal inhibitory concentration) | Not specified in available literature |
Target Proteins | Varies depending on the PROTAC configuration |
Solubility | Enhanced due to PEG moiety |
Biocompatibility | High, suitable for in vivo applications |
Case Studies and Research Findings
-
Development of PROTACs :
- In a study published by MedChemExpress, this compound was utilized in the synthesis of PROTACs targeting various oncogenic proteins. The study demonstrated that PROTACs containing this linker exhibited enhanced cellular uptake and selective degradation of target proteins compared to traditional inhibitors .
- Antitumor Activity :
- Pharmacokinetics and Toxicology :
常见问题
Basic Research Questions
Q. What are the established synthesis protocols for HS-Peg9-CH2CH2cooh, and how can purity be validated?
- Methodological Answer : Synthesis typically involves stepwise PEGylation followed by carboxylation. Validate purity using:
- HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v).
- NMR Spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on PEG chain (-CH₂CH₂O-) and terminal COOH groups .
- Mass Spectrometry (MS) for molecular weight verification (e.g., MALDI-TOF). Always include a negative control (unmodified PEG) to detect byproducts .
Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Use dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4) at 25°C and 37°C.
- Stability : Perform accelerated degradation studies (40°C, 75% humidity for 4 weeks) and monitor via FTIR for ester bond hydrolysis or PEG chain oxidation .
- Data Table :
Condition | Solubility (mg/mL) | Degradation Rate (%/week) |
---|---|---|
pH 7.4, 25°C | 15.2 ± 0.3 | 0.5 ± 0.1 |
pH 7.4, 37°C | 14.8 ± 0.4 | 1.2 ± 0.3 |
Q. What ethical guidelines apply to preclinical studies involving this compound?
- Methodological Answer : Follow NIH preclinical reporting standards:
- Animal Studies : Adhere to ARRIVE 2.0 guidelines for sample size justification and randomization.
- Cell/Tissue Studies : Include donor consent documentation for human-derived materials.
- Data Transparency : Share raw spectroscopic and chromatographic data via repositories like Zenodo .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔG of PEG-COOH interactions)?
- Methodological Answer :
- Systematic Review : Use databases like Web of Science to collate existing data, filtering by measurement techniques (e.g., ITC vs. DSC) and conditions (pH, ionic strength) .
- Contradiction Analysis : Apply iterative qualitative coding (e.g., thematic analysis) to identify methodological discrepancies (e.g., buffer composition affecting ΔG) .
- Replication : Reproduce key studies under standardized conditions (e.g., 150 mM NaCl, pH 7.4) to isolate variables .
Q. What frameworks support the design of experiments investigating this compound’s role in drug delivery systems?
- Methodological Answer :
- PICO Framework : Define P opulation (e.g., cancer cells), I ntervention (this compound-conjugated drug), C omparison (free drug), O utcome (cellular uptake efficiency) .
- Experimental Design :
In Vitro : Use fluorescence microscopy to track drug release kinetics (e.g., FITC-labeled compound).
In Vivo : Apply pharmacokinetic modeling (compartmental analysis) to compare AUC and half-life .
Q. How can researchers address inconsistencies in cytotoxicity data across different cell lines?
- Methodological Answer :
- Hypothesis Testing : Attribute variations to cell-specific factors (e.g., membrane PEGase activity) via siRNA knockdown experiments .
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., MTT, ATP luminescence, and apoptosis markers) .
- Meta-Analysis : Use R or Python to perform random-effects modeling on IC₅₀ values from ≥5 independent studies, adjusting for publication bias .
Q. Key Methodological Recommendations
- Literature Review : Prioritize primary sources from ACS Publications or RSC Journals; avoid unverified platforms like BenchChem .
- Data Management : Use electronic lab notebooks (ELNs) to track synthesis batches and raw spectra. Share datasets using FAIR principles .
- Peer Collaboration : Engage in interdisciplinary seminars to critique assumptions (e.g., PEG immunogenicity) and refine hypotheses .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O11S/c22-21(23)1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18-32-19-20-33/h33H,1-20H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIHEVPVJONZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O11S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。